N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex small molecule characterized by three key moieties:
3-Hydroxyphenyl: A phenolic group that enhances solubility via hydrogen bonding and may participate in target binding.
4-((4-Methylpiperidin-1-yl)sulfonyl)benzamide: A sulfonyl benzamide derivative with a 4-methylpiperidine substituent, introducing basicity and modulating lipophilicity.
Its design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to sulfur-containing heterocycles and sulfonamide groups.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-12-14-29(15-13-17)35(32,33)20-9-6-18(7-10-20)25(31)27-19-8-11-21(23(30)16-19)26-28-22-4-2-3-5-24(22)34-26/h2-11,16-17,30H,12-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLMECFCAQHYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a hydroxyphenyl group and a methylpiperidine sulfonamide. The synthesis typically involves several steps:
- Preparation of the Benzothiazole Core : Synthesized via cyclization of 2-aminothiophenol with carboxylic acids.
- Introduction of Hydroxyphenyl Group : Achieved through electrophilic aromatic substitution.
- Formation of the Methylpiperidine Sulfonamide : Accomplished through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity.
- Mechanism of Action : The compound intercalates with DNA, disrupting cellular processes that lead to apoptosis in cancer cells. It also affects protein interactions due to hydrogen bonding capabilities of the hydroxyphenyl group .
- Case Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), showing IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- In vitro Testing : Exhibits potent activity against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure enhances its ability to penetrate bacterial membranes .
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : Disruption of DNA replication and transcription.
- Protein Interaction : Modulation of protein functions through specific binding interactions.
- Enhanced Lipophilicity : The methylpiperidine group increases cellular uptake, making it more effective in target tissues.
Research Findings and Applications
Recent studies have highlighted various applications:
- Cancer Therapy Development : Its low cytotoxicity combined with high potency makes it a candidate for further development as an anticancer agent .
- Material Science : As a building block for synthesizing advanced materials with specific electronic properties, it has potential industrial applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Compounds with a benzo[d]thiazole moiety, including N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, have demonstrated promising anticancer properties. Research indicates that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways and induce apoptosis .
1.2 Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The presence of the thiazole ring enhances the compound's binding affinity to AChE, making it a candidate for further exploration in Alzheimer's therapy .
Antimicrobial Properties
The structural characteristics of this compound suggest it may possess antimicrobial activity. Compounds containing similar functional groups have been shown to inhibit bacterial growth and biofilm formation, particularly against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzo[d]thiazole derivatives. The combination of the benzo[d]thiazole core with various substituents can significantly influence biological activity. For instance, modifications to the sulfonamide group or the hydroxyphenyl moiety can enhance lipophilicity and bioavailability, potentially leading to improved pharmacological profiles .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization techniques. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations .
Case Studies and Experimental Data
Comparison with Similar Compounds
Structural Features
A comparative analysis of structural analogs is summarized in Table 1.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The query compound uniquely combines a benzo[d]thiazole with a 4-methylpiperidinyl sulfonyl group, distinguishing it from phenylsulfonyl- or halophenyl-substituted analogs .
- The trifluoromethyl oxadiazole in ’s compound introduces strong electron-withdrawing effects, contrasting with the query’s electron-donating 3-hydroxyphenyl group .
Spectroscopic Characteristics
Table 2: IR Spectral Data Comparison
Key Observations :
- The query’s amide C=O peak (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides, confirming the benzamide backbone .
- Absence of C=S or S-H bands (~2500–2600 cm⁻¹) in the query differentiates it from thiol/thione-containing analogs .
Substituent Effects on Physicochemical Properties
- 4-Methylpiperidinyl Sulfonyl : Introduces basicity (pKa ~8–10 for piperidine) and moderate lipophilicity (cLogP ~3–4), enhancing blood-brain barrier permeability compared to neutral sulfonamides .
- Halogenated Phenyl Groups (e.g., ’s [7–9]): Increase molecular weight and hydrophobicity (cLogP ~4–5) but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
